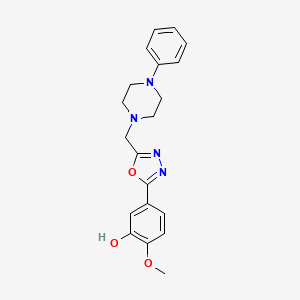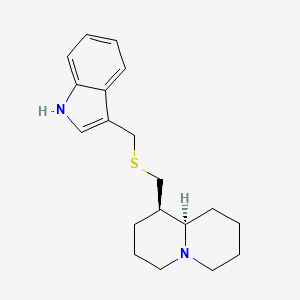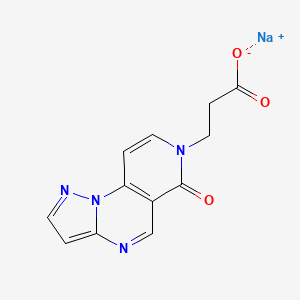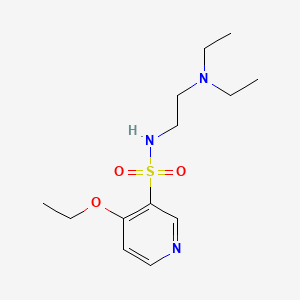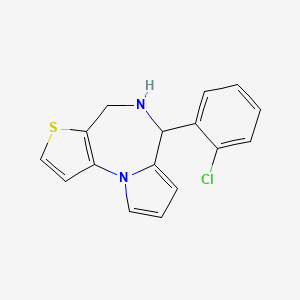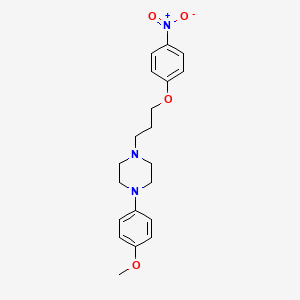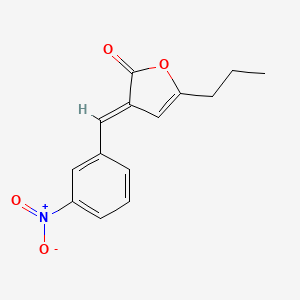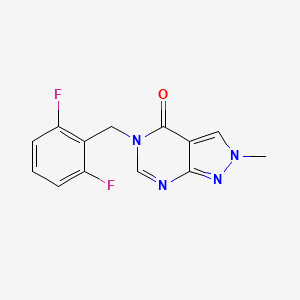
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with suitable diketones or ketoesters.
Condensation reactions: These reactions involve the condensation of 3-aminopyrazoles with formyl or acyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to achieve therapeutic effects.
Pathways: Interference with signaling pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrazolo(3,4-d)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Pyrazolopyrimidine analogs: Compounds with variations in the pyrazole or pyrimidine rings.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
402570-60-9 |
|---|---|
Molekularformel |
C13H10F2N4O |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
5-[(2,6-difluorophenyl)methyl]-2-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10F2N4O/c1-18-5-9-12(17-18)16-7-19(13(9)20)6-8-10(14)3-2-4-11(8)15/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
PZECXTOQFHTQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)N=CN(C2=O)CC3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
